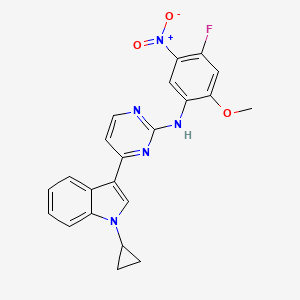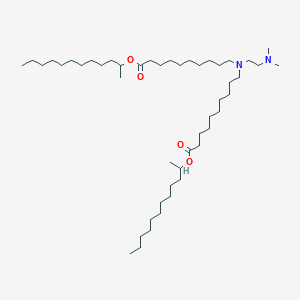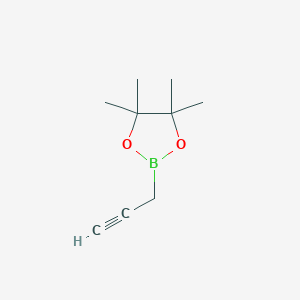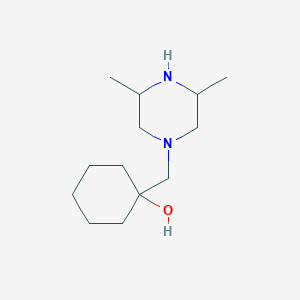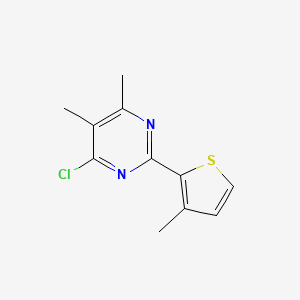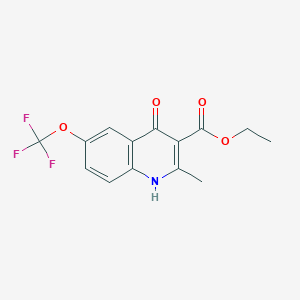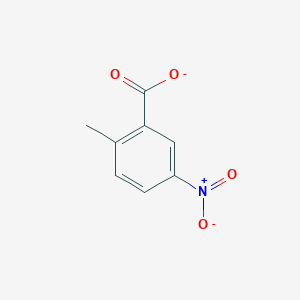
(R)-tert-Butyl (2-(5-(2-fluoro-3-methoxyphenyl)-4-methyl-2,6-dioxo-2,3-dihydropyrimidin-1(6H)-yl)-1-phenylethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-tert-Butyl (2-(5-(2-fluoro-3-methoxyphenyl)-4-methyl-2,6-dioxo-2,3-dihydropyrimidin-1(6H)-yl)-1-phenylethyl)carbamate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a tert-butyl group, a fluoro-methoxyphenyl group, and a dihydropyrimidinyl group. Its intricate molecular architecture makes it a subject of interest in synthetic chemistry and pharmaceutical research.
Métodos De Preparación
The synthesis of ®-tert-Butyl (2-(5-(2-fluoro-3-methoxyphenyl)-4-methyl-2,6-dioxo-2,3-dihydropyrimidin-1(6H)-yl)-1-phenylethyl)carbamate involves several steps. One common method includes the following steps:
Formation of the Fluoro-Methoxyphenyl Intermediate: This step involves the reaction of 2-fluoro-3-methoxyphenylboronic acid with appropriate reagents to form the desired intermediate.
Synthesis of the Dihydropyrimidinyl Intermediate: The intermediate is then reacted with other compounds to form the dihydropyrimidinyl structure.
Final Coupling Reaction: The final step involves coupling the dihydropyrimidinyl intermediate with tert-butyl carbamate under specific conditions to form the target compound.
Análisis De Reacciones Químicas
®-tert-Butyl (2-(5-(2-fluoro-3-methoxyphenyl)-4-methyl-2,6-dioxo-2,3-dihydropyrimidin-1(6H)-yl)-1-phenylethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluoro and methoxy positions, using nucleophilic reagents.
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of ®-tert-Butyl (2-(5-(2-fluoro-3-methoxyphenyl)-4-methyl-2,6-dioxo-2,3-dihydropyrimidin-1(6H)-yl)-1-phenylethyl)carbamate involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Compared to other similar compounds, ®-tert-Butyl (2-(5-(2-fluoro-3-methoxyphenyl)-4-methyl-2,6-dioxo-2,3-dihydropyrimidin-1(6H)-yl)-1-phenylethyl)carbamate stands out due to its unique combination of functional groups and its specific stereochemistry. Similar compounds include:
2-Fluoro-3-methoxyphenylboronic acid: Used as an intermediate in various organic syntheses.
2-Fluoro-5-methoxyphenylboronic acid: Another intermediate with similar applications.
These compounds share some structural similarities but differ in their specific functional groups and applications.
Propiedades
Fórmula molecular |
C25H28FN3O5 |
|---|---|
Peso molecular |
469.5 g/mol |
Nombre IUPAC |
tert-butyl N-[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-6-methyl-2,4-dioxo-1H-pyrimidin-3-yl]-1-phenylethyl]carbamate |
InChI |
InChI=1S/C25H28FN3O5/c1-15-20(17-12-9-13-19(33-5)21(17)26)22(30)29(23(31)27-15)14-18(16-10-7-6-8-11-16)28-24(32)34-25(2,3)4/h6-13,18H,14H2,1-5H3,(H,27,31)(H,28,32)/t18-/m0/s1 |
Clave InChI |
FLUPZUDNPDYFCH-SFHVURJKSA-N |
SMILES isomérico |
CC1=C(C(=O)N(C(=O)N1)C[C@@H](C2=CC=CC=C2)NC(=O)OC(C)(C)C)C3=C(C(=CC=C3)OC)F |
SMILES canónico |
CC1=C(C(=O)N(C(=O)N1)CC(C2=CC=CC=C2)NC(=O)OC(C)(C)C)C3=C(C(=CC=C3)OC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



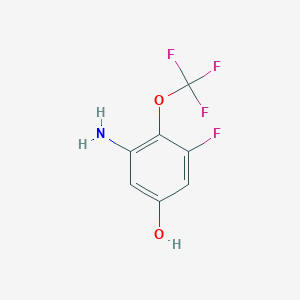

![N-[1-(2-methylpropyl)-1H-indol-4-yl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B13354916.png)
![5-methoxy-4-oxo-N-(tetrazolo[1,5-a]pyridin-8-yl)-4H-pyran-2-carboxamide](/img/structure/B13354920.png)
![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide](/img/structure/B13354922.png)
